molecular formula C10H16N2O3 B5014371 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione

1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B5014371
M. Wt: 212.25 g/mol
InChI Key: KRIIFYLOPUXHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes that are involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile. It does not have any significant effects on the biochemical and physiological parameters of experimental animals at low doses. However, at high doses, it may cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its low toxicity profile. It can be used at low doses without causing any significant adverse effects. In addition, the compound is relatively easy to synthesize and purify.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This may limit its use in certain experiments that require the compound to be dissolved in water.

Future Directions

There are several future directions for the research on 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione. One direction is to investigate its potential use as an anti-cancer agent in combination with other drugs. Another direction is to study its potential use as a herbicide for the control of weeds in agriculture. In addition, the compound can be further modified to improve its solubility and efficacy.

Synthesis Methods

The synthesis of 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione involves the reaction of ethyl butyl malonate with urea in the presence of a catalyst. The reaction results in the formation of this compound as a white crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated for its anti-cancer properties. Studies have shown that the compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been studied for its potential use as an anti-inflammatory and anti-viral agent.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that the compound has a strong inhibitory effect on the growth of weeds and can be used as a selective herbicide.
In the field of industry, the compound has been studied for its potential use as a precursor for the synthesis of other compounds. It has also been investigated for its potential use as a corrosion inhibitor.

properties

IUPAC Name

1-(1-butoxyethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-4-7-15-8(2)12-6-5-9(13)11-10(12)14/h5-6,8H,3-4,7H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIIFYLOPUXHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)N1C=CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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